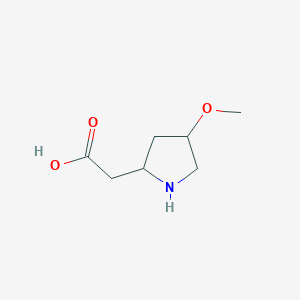
2-(4-Methoxypyrrolidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxypyrrolidin-2-yl)acetic acid is a chemical compound that features a pyrrolidine ring substituted with a methoxy group at the 4-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 4-methoxypyrrolidine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxypyrrolidin-2-yl)acetic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol, resulting in the formation of 2-(4-Methoxypyrrolidin-2-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl₂) and alkylating agents (e.g., methyl iodide, CH₃I) are commonly employed.
Major Products Formed
Oxidation: 2-(4-Hydroxypyrrolidin-2-yl)acetic acid
Reduction: 2-(4-Methoxypyrrolidin-2-yl)ethanol
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Methoxypyrrolidin-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxypyrrolidin-2-yl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methoxypyrrolidin-2-yl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid moiety.
2-(4-Chloropyrrolidin-2-yl)acetic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-(4-Methoxypyrrolidin-2-yl)acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(4-methoxypyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-6-2-5(8-4-6)3-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
JXPRAGMMQXWLOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


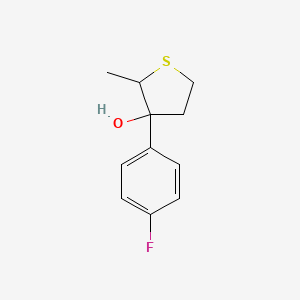
![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13216659.png)
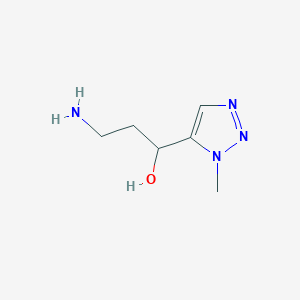
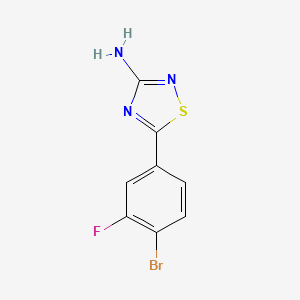
![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
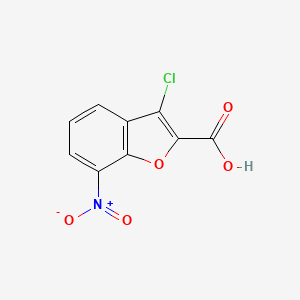
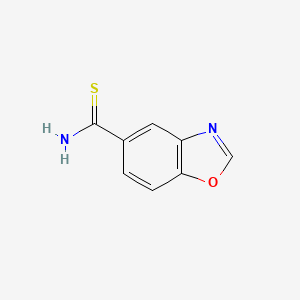
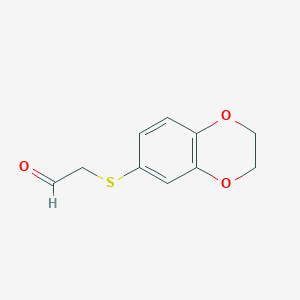
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol](/img/structure/B13216713.png)
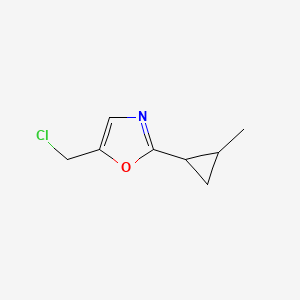
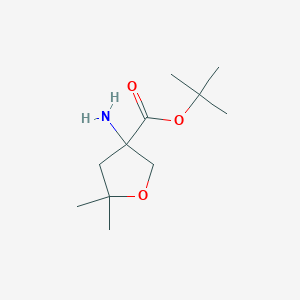

![Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13216725.png)
![2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13216740.png)
